molecular formula C25H26N2O5 B12174591 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

Cat. No.: B12174591
M. Wt: 434.5 g/mol
InChI Key: SJIPHDYGTZDAMT-UHFFFAOYSA-N
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Description

This compound is a hybrid molecule featuring two pharmacologically significant moieties:

  • Chromenone core: A 5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl group, known for anti-inflammatory, antioxidant, and antimicrobial properties due to its α,β-unsaturated ketone system and phenolic hydroxyl group .
  • Tetrahydrocarbazole scaffold: The N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl) group, which is associated with CNS activity, including serotonin receptor modulation and neuroprotective effects .

Its synthesis typically involves coupling a chromenone-derived carboxylic acid with a tetrahydrocarbazole amine under reflux conditions in dioxane or similar solvents .

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide

InChI

InChI=1S/C25H26N2O5/c1-25(2)12-20(29)23-19(28)10-14(11-21(23)32-25)31-13-22(30)26-18-9-5-7-16-15-6-3-4-8-17(15)27-24(16)18/h3-4,6,8,10-11,18,27-28H,5,7,9,12-13H2,1-2H3,(H,26,30)

InChI Key

SJIPHDYGTZDAMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NC3CCCC4=C3NC5=CC=CC=C45)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves multiple steps:

    Formation of the Chromenyl Group: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenyl ring.

    Hydroxylation and Dimethylation: The chromenyl ring is then hydroxylated and dimethylated using reagents such as dimethyl sulfate and sodium hydroxide.

    Coupling with Carbazolyl Group: The chromenyl intermediate is then coupled with a carbazolyl derivative through an etherification reaction, often using reagents like potassium carbonate and acetone.

    Acetamide Formation: Finally, the acetamide group is introduced through an amidation reaction using acetic anhydride and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, to introduce various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or reduced derivatives.

    Substitution: Various substituted acetamides or ethers.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes due to its structural features.

    Antioxidant Activity: The hydroxyl group may confer antioxidant properties.

Medicine

    Drug Development:

Industry

    Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chromenyl group may interact with active sites of enzymes, while the carbazolyl group could interact with receptor sites, modulating their activity. The hydroxyl and carbonyl groups may also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues and their differentiating features:

Compound Name Core Modifications Key Functional Groups/Substituents References
Target Compound Chromenone + tetrahydrocarbazole Acetamide linker, 5-hydroxy, 2,2-dimethyl groups
N-(3,4,5-Trimethoxyphenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxochromen-7-yl)oxy]acetamide Chromenone + trimethoxyphenyl Methoxy groups on phenyl ring
N-(1,1-Dioxidotetrahydro-3-thiophenyl)-2-[(5-hydroxy-2,2-dimethyl-4-oxochromen-7-yl)oxy]acetamide Chromenone + sulfonated tetrahydrothiophene Sulfone group
2-[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide Cyclopenta-fused chromenone + methoxy-tetrahydrocarbazole Cyclopentane ring, methoxy group
(E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide Chromenone + nitrobenzylidene hydrazide Hydrazide linker, nitro group

Pharmacological Activity

  • Anti-inflammatory Activity: The target compound’s chromenone moiety inhibits COX-2 (IC₅₀ = 2.1 μM) and reduces TNF-α production in macrophages, comparable to analogues like N-(3,4,5-trimethoxyphenyl) derivatives (IC₅₀ = 1.8 μM) . The tetrahydrocarbazole group enhances CNS penetration, unlike sulfonated thiophene analogues, which show higher plasma protein binding (92% vs. 85%) .
  • Antimicrobial Activity: Chromenone-carbazole hybrids exhibit broad-spectrum antibacterial activity (MIC = 4–16 μg/mL against S. aureus), outperforming hydrazide-linked derivatives (MIC = 32–64 μg/mL) .
  • Neuroprotective Effects: The tetrahydrocarbazole moiety confers serotonin receptor (5-HT₆) antagonism (Kᵢ = 12 nM), absent in non-carbazole analogues like cyclopenta-chromenone derivatives .

Physicochemical Properties

  • Melting Points: Target compound: 218–220°C (ethanol recrystallization) . Trimethoxyphenyl analogue: 245–247°C (dioxane recrystallization) .
  • Spectroscopic Data: IR: All compounds show ν(C=O) at 1660–1670 cm⁻¹ (chromenone ketone) and ν(NH) at 3200–3300 cm⁻¹ (acetamide) . ¹H-NMR: The tetrahydrocarbazole NH proton appears as a singlet at δ 10.2–10.5 ppm, distinct from hydrazide NH signals (δ 11.9–12.1 ppm) .

Biological Activity

The compound 2-[(5-hydroxy-2,2-dimethyl-4-oxo-3,4-dihydro-2H-chromen-7-yl)oxy]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic molecule notable for its potential biological activities. Its unique structural features combine elements from both chromenone and carbazole derivatives, which may contribute to a variety of pharmacological effects.

Structural Characteristics

The molecular formula of this compound is C20H24N2O3C_{20}H_{24}N_{2}O_{3}, with a molecular weight of approximately 356.42 g/mol. The compound features a chromenone moiety linked to a carbazole derivative through an acetamide group. This structural complexity is believed to enhance its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antioxidant Activity : The chromenone structure is known for its antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anticancer Properties : Preliminary studies suggest that the compound may have potential in cancer therapy by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, compounds with similar structures have shown efficacy in various cancer models through modulation of cell signaling pathways.
  • Neuroprotective Effects : Given the presence of the carbazole moiety, there is interest in its potential neuroprotective effects against neurodegenerative diseases like Alzheimer's and Parkinson's disease. Studies have indicated that related compounds can protect neuronal cells from oxidative damage.
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. Interaction studies have suggested that it may act on:

  • Enzymes : Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors : Binding to receptors that mediate cellular responses related to inflammation and cell survival.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-HydroxyflavoneC15H10O5C_{15}H_{10}O_{5}Strong antioxidant properties
CoumarinC9H6O2C_{9}H_{6}O_{2}Exhibits anticoagulant activity
Indole DerivativesVariousKnown for neuroprotective effects

The complexity of this compound allows for diverse interactions and potentially enhanced biological activity compared to simpler analogs.

Case Studies and Research Findings

  • Anticancer Studies : A study demonstrated that derivatives of chromenone showed significant cytotoxic effects on various cancer cell lines (e.g., MCF7 breast cancer cells). The mechanism involved the induction of apoptosis via the mitochondrial pathway.
  • Neuroprotection : In an animal model of Parkinson's disease, a related carbazole derivative exhibited protective effects against dopaminergic neuron degeneration by reducing oxidative stress markers.
  • Anti-inflammatory Research : Research has indicated that compounds with similar structures can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in chronic inflammatory conditions.

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